molecular formula C7H12BrClN2OS B12817142 N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride

N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride

Cat. No.: B12817142
M. Wt: 287.61 g/mol
InChI Key: IXXQUUBVKFHZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromoallyl group enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride typically involves the reaction of thiazolidine-4-carboxamide with 2-bromoallyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoallyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazolidine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as acetonitrile or dimethylformamide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazolidine derivatives.

    Oxidation: Formation of thiazolidine sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

Scientific Research Applications

N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride involves its interaction with biological targets through its reactive bromoallyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The thiazolidine ring may also interact with specific receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs like pioglitazone and rosiglitazone.

    Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug and its role in peptide synthesis.

    2-Bromoallyl derivatives:

Uniqueness

N-(2-Bromoallyl)thiazolidine-4-carboxamide hydrochloride is unique due to the combination of the bromoallyl group and the thiazolidine ring, which imparts distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H12BrClN2OS

Molecular Weight

287.61 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)-1,3-thiazolidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C7H11BrN2OS.ClH/c1-5(8)2-9-7(11)6-3-12-4-10-6;/h6,10H,1-4H2,(H,9,11);1H

InChI Key

IXXQUUBVKFHZKH-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)C1CSCN1)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.